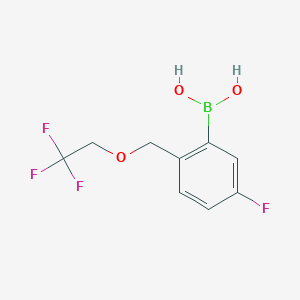

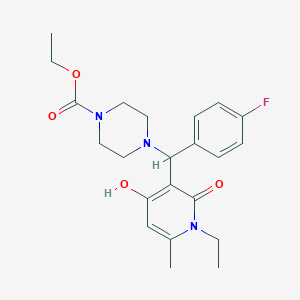

![molecular formula C21H18N2O3 B2918244 methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 383148-69-4](/img/structure/B2918244.png)

methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole is a heterocyclic compound that is commonly found in many natural and synthetic compounds . It is a versatile scaffold that is frequently used in the synthesis of various organic compounds . The indole ring is present in many important molecules, including neurotransmitters, pharmaceuticals, and dyes .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of considerable interest due to their biological and pharmaceutical activities . There are many methods for synthesizing indole derivatives, including the Fischer indole synthesis, the Madelung synthesis, and the Bischler-Mohlau indole synthesis .Molecular Structure Analysis

The molecular structure of indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is a common component of more complex natural and synthetic compounds .Chemical Reactions Analysis

Indole is a versatile reactant in organic chemistry. It can undergo electrophilic substitution, mainly at position 3 . It can also participate in condensation reactions .Physical and Chemical Properties Analysis

Indole is a solid at room temperature with a melting point of around 52°C . It is slightly soluble in water, but more soluble in organic solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

One study discusses the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate. The research highlights intramolecular cyclization to form target ring systems, indicating the compound's role in generating complex heterocycles (Tolga Kaptı et al., 2016). Another study emphasizes the conversion of substituted 1-methyl-3,4-dihydro-isoquinolines to 2-(β-acylamido-ethyl)-acetophenomes, showcasing the compound's utility in synthesizing analgesic and spasmolytic agents (A. Brossi et al., 1960).

Photochemical Synthesis

Research on photochemical synthesis of 2,3-homoindoles from ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates in ethanol presents an innovative approach to creating indole derivatives, highlighting the compound's versatility in synthetic chemistry (Masazumi Ikeda et al., 1974).

Fluorescent Dipoles

A study focusing on the synthesis of mesomeric betaines, consisting of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, demonstrates the compound's application in creating fluorescent materials. These findings suggest potential uses in optical and electronic devices (Alexey Smeyanov et al., 2017).

Antiviral Activity

Research into substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives has explored their antiviral activity against various viruses. This work provides a foundation for developing novel antiviral agents, showcasing the compound's potential in therapeutic applications (Александр Васильевич Иващенко et al., 2014).

Tyrosine Kinase Inhibition

A derivative prepared using the S-arylation method exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its utility as an anti-cancer agent. This study highlights the compound's potential role in cancer research and treatment (Y. Riadi et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-26-21(25)18-13-23(20(24)17-8-3-2-7-16(17)18)11-10-14-12-22-19-9-5-4-6-15(14)19/h2-9,12-13,22H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMQHJXIOUSYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

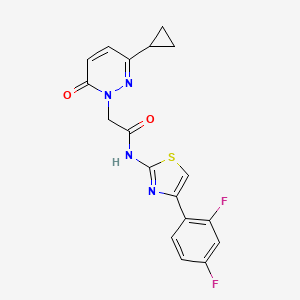

![4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2918162.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2918163.png)

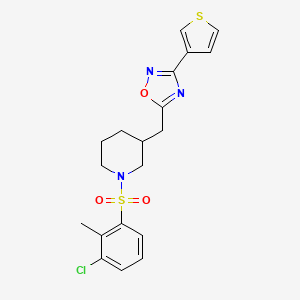

![(5-nitrofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2918165.png)

![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)

![(2R)-2-[(2-fluoropyridin-4-yl)formamido]propanoic acid](/img/structure/B2918178.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2918182.png)